![molecular formula C15H17BrN2O B581686 1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine CAS No. 1373232-60-0](/img/structure/B581686.png)
1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine
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Overview
Description
“1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine” is a chemical compound with the molecular formula C15H17BrN2O . It has a molecular weight of 321.218.
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps. One common approach is electrophilic substitution reactions . The first step is the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate . In the case of this compound, a bromination step might be involved .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring, which is a cyclic compound with alternating double and single bonds . The compound also contains bromine, ethoxy, and diamine functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the benzene ring and the functional groups attached to it. Electrophilic aromatic substitution is a common reaction for benzene derivatives . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (321.218) and molecular formula (C15H17BrN2O). Other properties such as melting point, boiling point, and density would require specific experimental data .Scientific Research Applications
Novel Brominated Flame Retardants
Brominated compounds, including novel brominated flame retardants (NBFRs), have been extensively studied for their occurrence in various environments and potential risks. These compounds are used in consumer goods for their flame-retardant properties. Research calls for more studies on their environmental fate, toxicity, and occurrence in indoor air, dust, and food products due to increasing applications. Large knowledge gaps exist for many NBFRs, highlighting the need for comprehensive monitoring and optimized analytical methods. This suggests a potential area of research for related brominated compounds, including understanding their environmental impact and developing safer alternatives (Zuiderveen, Slootweg, & de Boer, 2020).
Parabens in Aquatic Environments
The study of parabens, esters of para-hydroxybenzoic acid, in aquatic environments reveals their widespread presence and persistence. Although not structurally similar to "1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine," research on parabens can inform studies on environmental contamination, biodegradation, and the effects of ethoxybenzene derivatives in water systems. The biodegradability of parabens, despite treatment, and their presence in surface water and sediments underscores the significance of understanding the environmental fate of synthetic compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Methods for Bromobiphenyl Compounds
Research on the synthesis of bromobiphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, reveals the importance of developing efficient synthetic routes for halogenated aromatic compounds. These methods can be relevant for synthesizing "this compound" and related compounds, potentially for applications in pharmaceuticals, materials science, and organic chemistry. The exploration of cross-coupling reactions and the challenges associated with the use of palladium and other reagents in the synthesis process highlight areas for further research and optimization (Qiu, Gu, Zhang, & Xu, 2009).
Mechanism of Action
Target of Action
The primary target of 1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine is the benzylic position of the benzene ring . The benzylic position is a carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
The compound interacts with its target through a free radical reaction . This reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom from the benzylic position, forming succinimide (SH) and a benzylic radical . The benzylic radical can then react with NBS to form the brominated compound .
Biochemical Pathways
The free radical reaction at the benzylic position is part of a broader class of reactions known as electrophilic aromatic substitutions . These reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile, preserving the aromaticity of the ring . The bromination of the benzylic position can lead to changes in the properties of the benzene ring, potentially affecting downstream biochemical pathways.
Pharmacokinetics
The compound’smolecular weight (321.21) and rotatable bond count (5) suggest that it may have reasonable bioavailability .
Future Directions
The future directions for the study and use of this compound could involve further exploration of its synthesis and reactions. This could include studying its reactivity with various electrophiles and nucleophiles, and exploring its potential applications in various fields such as materials science or medicinal chemistry .
properties
IUPAC Name |
1-N-benzyl-4-bromo-5-ethoxybenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-2-19-15-9-14(13(17)8-12(15)16)18-10-11-6-4-3-5-7-11/h3-9,18H,2,10,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVWCESRTFCFRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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